Quinoxaline-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOZADHABGBYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298496 | |
| Record name | quinoxaline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54571-06-1 | |
| Record name | NSC123503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinoxaline-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Quinoxaline 2 Carbohydrazide and Its Derivatives
Classical Synthetic Routes to Quinoxaline-2-carbohydrazide
Traditional methods for synthesizing this compound often involve multi-step procedures, starting from readily available precursors. These routes have been well-established and are widely used in organic synthesis.
Reaction of Ethyl Quinoxaline-2-carboxylate with Hydrazine (B178648) Hydrate (B1144303)
A common and straightforward method for the synthesis of this compound involves the hydrazinolysis of ethyl quinoxaline-2-carboxylate. sapub.orgresearchgate.net This reaction is typically carried out by refluxing ethyl quinoxaline-2-carboxylate with hydrazine hydrate in a suitable solvent, such as methanol (B129727). researchgate.net The reaction proceeds through the nucleophilic attack of the hydrazine on the ester carbonyl group, leading to the formation of the desired carbohydrazide (B1668358).
The general reaction is as follows: Ethyl quinoxaline-2-carboxylate + Hydrazine Hydrate → this compound
One specific protocol involves refluxing ethyl quinoxaline-2-carboxylate with a 99% solution of hydrazine hydrate in methanol for approximately 5 hours. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.net
Synthesis from o-Phenylenediamine (B120857) and Diethylbromomalonate Precursors
Another classical approach begins with the condensation of o-phenylenediamine with diethylbromomalonate. researchgate.net This reaction typically yields ethyl 1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate. researchgate.net Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of 3-hydroxythis compound. researchgate.net
This two-step process provides a versatile route to substituted quinoxaline-2-carbohydrazides, as various substituted o-phenylenediamines can be used as starting materials.
Multi-step Reactions for 3-Hydroxythis compound
The synthesis of 3-hydroxythis compound can be achieved through a multi-step sequence starting from o-phenylenediamine and diethyl bromomalonate. researchgate.net This reaction forms ethyl-1,2,3,4-tetrahydro-3-oxoquinoxaline-2-carboxylate, which is then reacted with hydrazine hydrate to produce the final product. researchgate.net
In a related multi-step synthesis, diethyl malonate is first brominated to yield diethyl-dibromomalonate. sphinxsai.com This is then condensed with 4-methyl-o-phenylenediamine to produce ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate. sphinxsai.com Finally, hydrazinolysis of this ester with hydrazine hydrate in methanol yields 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide. sphinxsai.com
Modern and Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly synthetic methods. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. asianpubs.orgasianpubs.org This technique has been successfully applied to the synthesis of quinoxaline (B1680401) derivatives. asianpubs.org For instance, the condensation of 3-hydroxythis compound with aldehydes can be carried out under microwave irradiation to produce N'-arylidene-3-hydroxyquinoxaline-2-carbohydrazides in higher yields (65-73%) compared to conventional refluxing (55-65%). asianpubs.org
The use of microwave irradiation can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis. asianpubs.org
| Method | Yield (%) | Reference |
| Conventional Heating | 55-65 | asianpubs.org |
| Microwave Irradiation | 65-73 | asianpubs.org |
Table 1: Comparison of Yields for the Synthesis of N'-arylidene-3-hydroxyquinoxaline-2-carbohydrazides
One-Pot Synthetic Strategies for Efficiency Enhancement
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. sapub.orgrsc.org Several one-pot methods have been developed for the synthesis of quinoxaline derivatives. sapub.orgmdpi.com
For example, a one-pot synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been achieved through an acetic acid-catalyzed reaction involving imine formation, cyclization, and air oxidation. mdpi.com Another efficient one-pot method for quinoxaline synthesis involves the reaction of substituted 1,2-phenylenediamine and benzyl (B1604629) in the presence of a TiO2-Pr-SO3H catalyst, achieving a 95% yield in just 10 minutes. mdpi.com
These one-pot strategies streamline the synthetic process, making it more time- and cost-effective.
Catalytic Approaches in this compound Derivatization
Catalysis plays a pivotal role in the synthesis of the foundational quinoxaline ring and its subsequent derivatization. While many catalytic methods focus on the initial formation of the quinoxaline core, these approaches create the precursors necessary for derivatization. Various catalysts have been employed to improve reaction efficiency, yield, and conditions for the condensation reaction between o-phenylenediamines and α-dicarbonyl compounds. scielo.org.za
Recent advancements have introduced a range of catalysts that facilitate this key reaction under milder conditions. These include Lewis acids and other catalytic systems which are often more efficient and environmentally friendly than traditional methods requiring high temperatures and strong acids. nih.govorientjchem.orgresearchgate.net For instance, gallium(III) triflate has been used effectively at a low concentration (1 mol%) in ethanol (B145695) at room temperature, offering the advantage of being recyclable for multiple runs. researchgate.net Similarly, alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have demonstrated high activity, enabling the reaction to proceed at room temperature with excellent yields. nih.gov
Other notable catalytic systems include:
KMnO₄/CuSO₄ : This combination is effective for the one-pot synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines in hot ethanol. scielo.org.za
Solid Acid Catalysts : Materials like TiO₂-Pr-SO₃H are recyclable and allow reactions to proceed at room temperature, reducing reaction times. nih.gov
Phosphate-based Fertilizers : Mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple-super phosphate (TSP) have been utilized as cost-effective, heterogeneous catalysts. nih.gov
Cerium(IV) Ammonium Nitrate (CAN) : Used in catalytic amounts in water, CAN provides a green and efficient pathway for quinoxaline synthesis. nih.gov
The following table summarizes various catalysts used in the synthesis of quinoxaline precursors.
| Catalyst System | Reactants | Solvent | Key Advantages |
| Gallium(III) triflate researchgate.net | Phenylene-1,2-diamines, 1,2-diketones | Ethanol | Room temperature, recyclable catalyst. |
| Alumina-supported CuH₂PMo₁₁VO₄₀ nih.gov | o-phenylenediamine, Benzil | Toluene | Room temperature, high yield, heterogeneous. |
| KMnO₄/CuSO₄ scielo.org.za | o-arenediamines, α-hydroxyketones | Ethanol | High yield, one-pot synthesis. |
| Cellulose (B213188) Sulfuric Acid academie-sciences.fr | o-diamines, 1,2-diketones | Water or Ethanol | Biodegradable, recyclable, room temperature. |
| Cerium(IV) Ammonium Nitrate (CAN) nih.gov | o-phenylenediamine, Benzil | Water | Green solvent, low cost, high reactivity. |
Environmentally Benign Protocols for Improved Yields and Reduced Pollution
Green chemistry principles are increasingly being applied to the synthesis of quinoxaline derivatives to minimize environmental impact. researchgate.net These protocols focus on using non-toxic solvents, recyclable catalysts, and energy-efficient methods like microwave irradiation. nih.govacademie-sciences.fr
A significant green approach involves replacing traditional organic solvents with water or ethanol. academie-sciences.fr For example, the use of cellulose sulfuric acid as a biodegradable and reusable solid acid catalyst allows for the efficient synthesis of quinoxalines in water or ethanol at room temperature. academie-sciences.fr This method offers advantages such as simple work-up procedures, high yields, and the use of a non-toxic, non-corrosive catalyst. academie-sciences.fr
Microwave-assisted synthesis has also emerged as a valuable green technique. asianpubs.org The condensation of 3-hydroxythis compound with aldehydes can be performed using microwave irradiation, which often leads to higher yields (65-73%) and shorter reaction times compared to conventional heating methods (55-65% yields). asianpubs.org This method can sometimes be conducted under solvent-free conditions, further enhancing its environmental credentials. asianpubs.org
Key features of these environmentally benign protocols include:
Use of Green Solvents : Water and ethanol are preferred over hazardous organic solvents. academie-sciences.fr
Recyclable Catalysts : Solid acid catalysts and other heterogeneous systems can be recovered and reused, reducing waste. nih.govresearchgate.netacademie-sciences.fr
Energy Efficiency : Microwave-assisted reactions reduce reaction times and energy consumption. asianpubs.org
Atom Economy : One-pot syntheses improve efficiency by minimizing intermediate separation steps. nih.govscielo.org.za
Derivatization Strategies of this compound
This compound is a key building block for synthesizing a variety of heterocyclic compounds due to the reactivity of its hydrazide moiety.
Formation of N'-arylidene Quinoxaline-2-carbohydrazides via Condensation
A primary derivatization strategy involves the condensation of this compound with various aromatic aldehydes. sphinxsai.comniscpr.res.inniscpr.res.in This reaction typically occurs by refluxing the reactants in a solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. sphinxsai.com The resulting products are N'-arylidene quinoxaline-2-carbohydrazides, also known as Schiff bases. niscpr.res.in
The general reaction is as follows: this compound + Aromatic Aldehyde → N'-arylidene this compound
This straightforward condensation has been used to prepare a wide range of derivatives by varying the substituent on the aromatic aldehyde. sphinxsai.com For example, aldehydes such as phenyl, 4-fluorophenyl, and 4-hydroxyphenyl have been successfully used. sphinxsai.com The products are typically solids that can be purified by recrystallization from ethanol. sphinxsai.com As mentioned previously, microwave irradiation offers a green alternative to conventional refluxing for this synthesis. asianpubs.org
Cyclization Reactions to Form Fused Heterocyclic Systems
The carbohydrazide and its N'-arylidene derivatives are excellent precursors for synthesizing fused heterocyclic systems, particularly five-membered rings like oxadiazoles (B1248032) and triazoles.
This compound can be cyclized to form 1,3,4-oxadiazole (B1194373) rings through several methods. One common approach involves reacting the carbohydrazide with cyanogen (B1215507) bromide (CNBr) to yield a 5-(quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine. sapub.orgresearchgate.netsphinxsai.com
Another important pathway involves the cyclization of N'-arylidene quinoxaline-2-carbohydrazides. These Schiff bases can be treated with reagents like carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH) to form 3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole-2(3H)-thiones. sapub.orgresearchgate.netsphinxsai.com This reaction proceeds by refluxing the components overnight. sphinxsai.com
The following table outlines common cyclization reactions to form 1,3,4-oxadiazoles.
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Cyanogen Bromide (CNBr) | 5-(Quinoxalin-3-yl)-1,3,4-oxadiazol-2-amine | sapub.orgresearchgate.netsphinxsai.com |
| This compound | Carbon Disulfide (CS₂), KOH | 5-(Quinoxalin-2-yl)-1,3,4-oxadiazole-2-thiol | dergipark.org.tr |
| N'-benzylidenethis compound | KOH, Carbon Disulfide (CS₂) | 3-aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazole-2(3H)-thiones | sapub.orgresearchgate.netsphinxsai.com |
| N'-arylidene this compound | Acetic Anhydride (Ac₂O) | 1-(2-Aryl-5-(quinoxalin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones | sapub.orgresearchgate.net |
The synthesis of triazole derivatives from this compound typically proceeds through a thiosemicarbazone intermediate. Thiosemicarbazones are formed by reacting a carbohydrazide with an isothiocyanate. nih.gov For instance, reacting 4-methyl-3-oxo-3,4-dihydrothis compound with phenyl isothiocyanate in boiling ethanol yields the corresponding N-phenylhydrazine-carbothioamide (a thiosemicarbazone). nih.gov
A more general route starts with this compound, which is treated with potassium thiocyanate (B1210189) in an acidic medium to form quinoxaline thiosemicarbazone. mdpi.com This intermediate is then cyclized by treatment with a basic solution to afford 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol. mdpi.com This triazole can be further derivatized, for example, by reacting it with substituted phenacyl bromides to produce a variety of fused thiazolo[2,3-c] sapub.orgdergipark.org.trCurrent time information in Bangalore, IN.triazole systems. mdpi.com
The synthetic sequence is as follows:
This compound + Potassium Thiocyanate (acidic) → Quinoxaline thiosemicarbazone mdpi.com
Quinoxaline thiosemicarbazone (basic) → 5-(quinoxalin-3-yl)-4H-1,2,4-triazole-3-thiol mdpi.com
This versatile two-step process opens the door to a wide range of substituted triazole compounds fused with other heterocyclic rings. mdpi.com
Preparation of Pyrazolo Derivatives
The synthesis of pyrazole (B372694) rings appended to the quinoxaline core is a common strategy that leverages the reactivity of the carbohydrazide group. A standard and effective method involves the condensation of a quinoxaline carbohydrazide with a 1,3-dicarbonyl compound.
In one documented pathway, 4-methyl-3-oxo-3,4-dihydrothis compound is reacted with acetylacetone (B45752) in boiling ethanol. nih.govrsc.org This reaction proceeds via an initial condensation to form a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final N-pyrazolo derivative. nih.govrsc.org The formation of the pyrazole ring is confirmed through spectroscopic methods; for instance, the 1H-NMR spectrum of the resulting compound, 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylquinoxalin-2(1H)-one, shows characteristic new singlet signals for the pyrazole proton and the two methyl groups at the 3 and 5 positions of the pyrazole moiety. nih.govrsc.org
This synthetic approach is summarized in the table below:
| Starting Material | Reagent | Solvent | Condition | Product |
| 4-methyl-3-oxo-3,4-dihydrothis compound | Acetylacetone | Ethanol | Heating | 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methylquinoxalin-2(1H)-one |
Cyclization to Azetidinones and Thiazolidinones
The synthesis of 2-azetidinones (β-lactams) and 4-thiazolidinones linked to a quinoxaline scaffold is a well-established multi-step process that begins with the formation of a Schiff base. niscpr.res.in
First, this compound is condensed with various aromatic aldehydes. This reaction typically occurs in a solvent like ethanol and yields the corresponding N'-arylidene-quinoxaline-2-carbohydrazides (Schiff bases). niscpr.res.in These intermediates are crucial for the subsequent cyclization steps.
Azetidinone Formation: The N'-arylidene-quinoxaline-2-carbohydrazide intermediates are treated with chloroacetyl chloride in the presence of a base like triethylamine. niscpr.res.inmdpi.com The reaction, often carried out in a solvent such as dioxane at low temperatures, proceeds via a [2+2] cycloaddition, known as the Staudinger synthesis, to form the four-membered β-lactam ring. mdpi.com This yields N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamides. niscpr.res.in
Thiazolidinone Formation: To synthesize thiazolidinone derivatives, the same Schiff base intermediates are subjected to cyclocondensation with thioglycolic acid. niscpr.res.in This reaction involves the addition of the thiol group to the imine double bond, followed by intramolecular cyclization and dehydration to form the five-membered 4-thiazolidinone (B1220212) ring, resulting in products like 3-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)quinoxaline-2-carboxamides. niscpr.res.in
The general synthetic scheme is presented below:
| Intermediate | Reagent | Product Class | Resulting Compound Example |
| N'-Arylidene-quinoxaline-2-carbohydrazide (Schiff Base) | Chloroacetyl Chloride | 2-Azetidinone | N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxyquinoxaline-2-carboxamide |
| N'-Arylidene-quinoxaline-2-carbohydrazide (Schiff Base) | Thioglycolic Acid | 4-Thiazolidinone | 3-hydroxy-N-(4-oxo-2-arylthiazolidin-3-yl)quinoxaline-2-carboxamide |
Introduction of Various Substituents and Linkages
The carbohydrazide functional group of this compound is a versatile platform for introducing a wide array of substituents and new heterocyclic rings through various chemical transformations. nih.govresearchgate.netsapub.org
Hydrazone Formation: The most direct modification is the condensation with aldehydes and ketones to form hydrazone linkages (C=N-NH). Reaction with various aromatic aldehydes, such as benzaldehyde (B42025) or piperonal, affords the corresponding N'-arylidene-4-methyl-3-oxo-3,4-dihydrothis compound derivatives. nih.gov This introduces a variety of aryl substituents.
Thioamide and Oxadiazole Synthesis: Further derivatization can lead to the formation of other five-membered heterocycles.
Reaction with phenyl isothiocyanate in boiling ethanol yields 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide, introducing a thiocarbamide linkage. nih.govrsc.org
Treatment with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) or in boiling pyridine (B92270) can lead to cyclization into a 5-mercapto-1,3,4-oxadiazole ring attached to the quinoxaline core. nih.govrsc.orgresearchgate.netsapub.org
Cyclization with cyanogen bromide (CNBr) or triethyl orthoformate provides another route to 1,3,4-oxadiazole derivatives. nih.govrsc.orgresearchgate.netsapub.org
Other Linkages: The reactivity of the hydrazide extends to other reagents as well. For example, reacting the parent carbohydrazide with ethyl benzoylacetate leads to the formation of 4-methyl-3-oxo-N′-(3-oxo-3-phenylpropanoyl)-3,4-dihydrothis compound through nucleophilic addition followed by elimination of ethanol. nih.gov
A summary of these transformations is provided below:
| Reagent | Linkage/Substituent Introduced |
| Aromatic Aldehydes | N'-Arylidene hydrazone linkage |
| Phenyl Isothiocyanate | N-Phenylhydrazine-carbothioamide |
| Carbon Disulfide (CS2) | 5-Mercapto-1,3,4-oxadiazole ring |
| Triethyl Orthoformate | 1,3,4-Oxadiazole ring |
| Cyanogen Bromide (CNBr) | 5-Amino-1,3,4-oxadiazole ring |
| Ethyl Benzoylacetate | N'-(3-oxo-3-phenylpropanoyl) substituent |
Biological and Pharmacological Investigations of Quinoxaline 2 Carbohydrazide Derivatives
Antimicrobial Activities
Derivatives of quinoxaline-2-carbohydrazide have been extensively evaluated for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
This compound derivatives have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria.
Several synthesized Schiff bases derived from 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) and 4-(2-methylquinoxalinyloxy) aniline (B41778) demonstrated significant antibacterial properties. mdpi.com In vitro testing of these compounds at a concentration of 50 µg per disk revealed considerable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). mdpi.com Notably, certain compounds were particularly effective against E. coli. mdpi.com
Another study focusing on C-2 amine-substituted quinoxaline (B1680401) analogues also reported potent antibacterial effects. rsc.org Specific derivatives exhibited good to moderate activity against S. aureus (MIC values of 4–16 μg/mL) and B. subtilis (MIC values of 8–32 μg/mL). rsc.org Furthermore, these compounds were effective against the Gram-negative bacterium E. coli, with MIC values ranging from 4–32 μg/mL. rsc.org Mechanistic studies suggest that some of these derivatives exert their antibacterial action by compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death. rsc.org
The following table summarizes the antibacterial activity of selected quinoxaline derivatives against various bacterial strains.
| Compound/Derivative Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Activity/MIC |
| Schiff bases of 4-(2-methylquinoxalinyloxy) benzaldehyde/aniline | S. aureus, B. subtilis | E. coli, P. aeruginosa | Active at 50 µ g/disk |
| C-2 amine-substituted analogues (5m-5p) | S. aureus, B. subtilis | E. coli | 4–16 μg/mL (S. aureus), 8–32 μg/mL (B. subtilis), 4–32 μg/mL (E. coli) |
| Symmetrically disubstituted quinoxalines (2d, 3c) | B. subtilis | E. coli | 16 μg/mL (B. subtilis), 8 μg/mL (E. coli) |
Antifungal Properties and Mechanisms
The antifungal potential of this compound derivatives has been demonstrated against various fungal pathogens, including those affecting plants and humans.
A series of novel quinoxaline derivatives were designed and synthesized, showing significant in vitro activity against plant pathogenic fungi. rsc.org Notably, compounds 5j and 5t exhibited potent activity against Rhizoctonia solani (anti-RS), with EC50 values of 8.54 and 12.01 μg/mL, respectively. rsc.orgnih.gov This efficacy was superior to the commercial fungicide azoxystrobin (B1666510) (EC50 of 26.17 μg/mL). rsc.orgnih.gov Scanning electron microscopy revealed that compound 5j affected the cell morphology of R. solani. rsc.orgnih.gov
In another study, novel quinoxaline-2-oxyacetate hydrazide derivatives were evaluated for their antifungal activities against several plant pathogens. mdpi.com Many of the synthesized compounds showed remarkable inhibitory effects. For instance, against R. solani, 29 compounds had EC50 values below 1.00 μg/mL. mdpi.com
Furthermore, the derivative 3-hydrazinoquinoxaline-2-thiol (B1673409) has shown promising fungicidal effects against various Candida species. nih.gov It demonstrated higher efficacy than Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov A pentacyclic quinoxaline compound also exhibited high antifungal activity against Candida albicans and Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov
The table below details the antifungal activity of specific quinoxaline derivatives.
| Compound/Derivative | Fungal Strain | Activity (EC50/MIC) |
| 5j | Rhizoctonia solani | 8.54 μg/mL |
| 5t | Rhizoctonia solani | 12.01 μg/mL |
| Quinoxaline-2-oxyacetate hydrazides | Rhizoctonia solani | < 1.00 μg/mL (for 29 compounds) |
| 3-hydrazinoquinoxaline-2-thiol | Candida species | More effective than Amphotericin B |
| Pentacyclic derivative 10 | Candida albicans, Aspergillus flavus | 16 μg/mL |
Antitubercular Activity, Including against Mycobacterium tuberculosis
This compound derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of agents against Mycobacterium tuberculosis. nih.gov
Research has shown that quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives are active against M. tuberculosis. mdpi.com Compounds substituted with an electron-withdrawing group (such as CF3, Cl, or F) at position 7 of the quinoxaline ring were found to be the most potent, with IC90 values of 1.07, 1.25, and 4.65 µM, respectively. mdpi.com
In a study evaluating n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, several compounds demonstrated lower minimum inhibitory concentration (MIC) values than isoniazid. rsc.org The most active compounds, T-148 , T-149 , T-163 , and T-164 , displayed MIC values of 0.53, 0.57, 0.53, and 0.55 μM, respectively. rsc.org
Furthermore, some quinoxaline di-N-oxides containing amino acid side chains exhibited promising antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM, comparable to established drugs. mdpi.com The activity of these derivatives against single-drug-resistant M. tuberculosis strains was comparable to their activity against the susceptible H37Rv strain, suggesting a novel mode of action. nih.gov
The following table presents the antitubercular activity of selected quinoxaline derivatives.
| Compound/Derivative | Strain | Activity (MIC/IC50/IC90) |
| 7-CF3 quinoxaline-2-carboxamide 1,4-di-N-oxide | M. tuberculosis | IC90: 1.07 µM |
| 7-Cl quinoxaline-2-carboxamide 1,4-di-N-oxide | M. tuberculosis | IC90: 1.25 µM |
| T-148 / T-163 | H37Rv M. tuberculosis | MIC: 0.53 µM |
| T-149 | H37Rv M. tuberculosis | MIC: 0.57 µM |
| T-164 | H37Rv M. tuberculosis | MIC: 0.55 µM |
Anticancer and Antitumor Potential
The quinoxaline scaffold is a key component in the design of novel anticancer agents, with many derivatives demonstrating significant cytotoxicity against various cancer cell lines and acting through diverse mechanisms.
Cytotoxicity Against Various Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116)
Derivatives of this compound have been widely screened for their cytotoxic effects against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells.
In one study, novel derivatives synthesized from 4-methyl-3-oxo-3,4-dihydrothis compound were evaluated. nih.gov Compounds 11 and 13 were the most potent, exhibiting strong anticancer activity against all three cell lines (MCF-7, HepG2, and HCT-116) with IC50 values ranging from 0.81 μM to 2.91 μM. nih.gov
Another investigation of new quinoxaline derivatives reported that compound VIIIc showed notable activity against the HCT-116 cell line. nih.gov Similarly, a series of 6-chloroquinoxalines were tested, with compound 6 showing a more potent cytotoxic effect against MCF-7 (IC50: 5.11 μM) and HCT-116 (IC50: 6.18 μM) cells than the reference drug doxorubicin. ekb.eg
The table below summarizes the cytotoxic activity of various quinoxaline derivatives against the specified cancer cell lines.
| Compound/Derivative | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Compound 11 | 2.91 | 1.43 | 0.81 |
| Compound 13 | 1.83 | 0.94 | 1.25 |
| Compound 6 | 5.11 | - | 6.18 |
| Compound VIIIc | 9.0 | - | - |
| Compound 6c | - | 1.53 | - |
| Compound 4a | 4.54 | 3.21 | 3.82 |
| Compound 5 | 3.89 | 4.23 | 4.16 |
Mechanisms of Action in Cancer Cells
The anticancer effects of this compound derivatives are attributed to several mechanisms of action, primarily involving the inhibition of key enzymes and the induction of apoptosis.
Enzyme Inhibition: Quinoxaline derivatives are recognized as selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for a variety of protein kinases that are crucial for cancer cell proliferation and survival. nih.gov These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.govekb.eg For example, certain 4-methyl-3-oxo-3,4-dihydrothis compound derivatives potently inhibited EGFR. nih.gov Similarly, some quinoxaline-3-propanamides were found to effectively reduce VEGFR-2 activity. nih.gov Other studies have identified quinoxaline derivatives as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells. tandfonline.com
Induction of Apoptosis: A significant mechanism underlying the cytotoxicity of quinoxaline derivatives is the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that treatment with these compounds can lead to cell cycle arrest, often at the G2/M or S phase. nih.govtandfonline.com For instance, one potent derivative was found to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. tandfonline.com This shift in the balance of apoptotic proteins ultimately triggers the apoptotic cascade, leading to cancer cell death.
Tyrosine Kinase Inhibition
Quinoxaline derivatives are recognized as a crucial class of heterocyclic compounds in the development of anticancer drugs, largely due to their capacity to act as protein kinase inhibitors. researchgate.net Many of these derivatives function as selective ATP-competitive inhibitors for a variety of kinases, including several types of tyrosine kinases. researchgate.net Research has focused on the synthesis and evaluation of quinoxaline-based scaffolds for their potential to target these enzymes, which play a critical role in cellular signaling pathways that, when dysregulated, can lead to cancer. mdpi.comnih.gov The inhibitory action of these compounds against specific tyrosine kinases, such as c-MET kinase and Epidermal Growth Factor Receptor (EGFR), underscores their therapeutic potential.
C-MET Kinase Inhibition
The c-Met proto-oncogene is a receptor tyrosine kinase that has been identified as a key target in cancer therapy. Several novel series of quinoxaline derivatives have been synthesized and assessed for their inhibitory effects on the c-Met kinase enzyme. Many of these synthesized compounds have demonstrated potent inhibitory activity against c-Met. mdpi.com
In one study, a series of novel quinoxaline derivatives were evaluated for their in vitro cytotoxic effects on several cancer cell lines, including those known to overexpress c-Met. One particular compound exhibited a very potent IC50 value of 0.21 nM against the MCF7 breast cancer cell line, 0.32 nM against the NCI-H460 lung cancer cell line, and 0.16 nM against the SF-268 human glioblastoma cancer cell line. semanticscholar.org Further research into substituted quinoxaline derivatives as c-Met kinase inhibitors has also yielded compounds with significant cytotoxic effects against these same cell lines. semanticscholar.org The consistent potent activity of these derivatives highlights the promise of the quinoxaline scaffold in developing effective c-Met kinase inhibitors.
| Compound | Target Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound 1 | MCF7 (Breast Cancer) | 0.21 |
| Compound 1 | NCI-H460 (Lung Cancer) | 0.32 |
| Compound 1 | SF-268 (Glioblastoma) | 0.16 |
Induction of Apoptosis
A key mechanism through which many anticancer agents exert their therapeutic effect is the induction of apoptosis, or programmed cell death. Quinoxaline derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.govmdpi.com
For instance, a new quinoxaline-containing peptide, designated RZ2, was found to be the most cytotoxic compound in a library of synthesized peptides. nih.gov Further investigation revealed that RZ2 induces apoptosis in cancer cells. nih.gov The mechanism of action involves the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS), which ultimately leads to the activation of the apoptotic pathway. nih.gov Another study demonstrated that certain quinoxaline derivatives induce cell cycle arrest at the G2/M phase, a disruption that can lead to apoptosis. nih.gov The ability of these compounds to trigger programmed cell death in cancer cells is a significant area of ongoing research. nih.govnih.gov
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Consequently, they are a well-established target for anticancer drugs. researchgate.net A number of quinoxaline derivatives have been investigated for their ability to inhibit tubulin polymerization, thereby disrupting microtubule formation and arresting cell division. researchgate.netnih.gov
One study reported on a series of novel quinoxaline derivatives, with one compound in particular exhibiting the most potent antiproliferative activity, with IC50 values in the range of 0.19–0.51 μM across three human cancer cell lines. researchgate.net This compound was found to inhibit tubulin polymerization and disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase. researchgate.net Another investigation into imidazo[1,2-a]quinoxaline (B3349733) derivatives identified a lead compound that demonstrated tubulin polymerization inhibition properties comparable to the well-known inhibitor, colchicine. nih.gov These findings suggest that the quinoxaline scaffold is a promising starting point for the development of new antitubulin agents. researchgate.netnih.gov
Selective Induction of Tumor Hypoxia
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. These hypoxic cells are typically more resistant to conventional cancer therapies. rsc.org Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under hypoxic conditions, thereby targeting these resistant cancer cells. kuleuven.be Quinoxaline 1,4-dioxides have been identified as a class of compounds with potential as hypoxia-selective drugs. researchgate.netrsc.org
The bioreductive activation of these compounds is thought to be facilitated by the 1,4-di-N-oxide moiety. nih.gov Under hypoxic conditions, these compounds can be reduced, leading to the generation of reactive oxygen species and subsequent damage to cancer cells. kuleuven.be Studies on various substituted quinoxaline 1,4-dioxides have shown that their cytotoxicity is significantly greater in hypoxic conditions compared to normal oxygen levels. For example, the 2-benzoyl-3-phenyl-6,7-dichloro derivative of quinoxaline 1,4-dioxide was found to be a potent cytotoxin with a high hypoxia cytotoxicity ratio (HCR). The potential for this compound derivatives to be developed into hypoxia-selective agents is an area of active investigation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a prime target for anticancer drug development. Novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydrothis compound have been evaluated as EGFR inhibitors.
Several of these derivatives have demonstrated potent inhibitory activity against EGFR. In one study, compounds 4a and 13 were identified as the most active, with IC50 values of 0.3 μM and 0.4 μM, respectively. Other compounds, such as 11 and 5, also showed significant EGFR inhibition with IC50 values of 0.6 μM and 0.9 μM, respectively. These results indicate that these this compound derivatives are potent EGFR inhibitors and hold promise as anticancer agents.
| Compound | EGFR Inhibition IC50 (μM) |
|---|---|
| 4a | 0.3 |
| 13 | 0.4 |
| 11 | 0.6 |
| 5 | 0.9 |
Cyclooxygenase (COX) Inhibition (COX-1 and COX-2)
Cyclooxygenase (COX) enzymes, particularly COX-2, are involved in inflammation and have been linked to carcinogenesis. As such, inhibitors of COX enzymes, especially those selective for COX-2, are of interest as potential anti-inflammatory and anticancer agents. A number of this compound derivatives have been screened for their ability to inhibit COX-1 and COX-2.
The results of these screenings have shown that several compounds are potent and selective inhibitors of COX-2. For example, compounds 11 and 13 displayed strong inhibitory activity against COX-2 with IC50 values of 0.62 μM and 0.46 μM, respectively, while showing much weaker inhibition of COX-1 (IC50 values of 37.96 μM and 30.41 μM, respectively). This results in high selectivity indexes (SI) of 61.23 and 66.11 for compounds 11 and 13, respectively. Other compounds, such as 4a and 5, also demonstrated good COX-2 inhibition and selectivity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 4a | 28.8 | 1.17 | 24.61 |
| 5 | 40.32 | 0.83 | 48.58 |
| 11 | 37.96 | 0.62 | 61.23 |
| 13 | 30.41 | 0.46 | 66.11 |
Structure-Activity Relationship (SAR) Studies in Anticancer Research
The anticancer potential of quinoxaline derivatives is a significant area of research, with numerous studies focusing on the relationship between their chemical structure and cytotoxic activity. The quinoxaline moiety is considered an essential pharmacophore for anticancer activity, and substitutions at various positions on the ring system play a crucial role in modulating this activity. mdpi.com
A series of novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydrothis compound demonstrated that specific structural modifications led to potent anticancer effects. rsc.orgnih.gov In vitro screening against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines revealed that compounds 11 and 13 were the most potent, with IC₅₀ values ranging from 0.81 µM to 2.91 µM. rsc.orgnih.gov Following closely, compounds 4a and 5 also showed strong anticancer activity, with IC₅₀ values between 3.21 µM and 4.54 µM. rsc.orgnih.gov Mechanistic studies identified the epidermal growth factor receptor (EGFR) as a key target. Compounds 4a and 13 were the most effective EGFR inhibitors, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. rsc.orgnih.gov
The structure-activity relationship (SAR) of these compounds indicated that the nature and position of substituents on the quinoxaline core are critical for activity. mdpi.com For instance, the introduction of a triazole ring to the quinoxaline scaffold has been shown to enhance anticancer potency against leukemia cell lines. mdpi.com The SAR analysis revealed that an aliphatic linker at the third position of the quinoxaline ring is essential for activity, whereas a nitrogen-based linker tends to decrease it. mdpi.com Other research has shown that quinoxaline 1,4-di-N-oxide derivatives derived from 3-hydroxythis compound exhibit moderate antitumor activity against breast (MCF7) and cervical (HeLa) cancer cell lines. researchgate.net These findings underscore the versatility of the this compound scaffold in developing novel anticancer agents through targeted structural modifications. nih.govnih.gov
| Compound | Anticancer Activity IC₅₀ (µM) vs. Cancer Cell Lines | EGFR Inhibition IC₅₀ (µM) |
|---|---|---|
| 4a | 3.21 - 4.54 | 0.3 |
| 5 | 3.21 - 4.54 | 0.9 |
| 11 | 0.81 - 2.91 | 0.6 |
| 13 | 0.81 - 2.91 | 0.4 |
Enzyme Inhibition Studies
Thymidine Phosphorylase (TP) Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a role in tumor angiogenesis, making it a key target in anticancer drug development. researchgate.netresearchgate.net this compound has served as a starting material for the synthesis of potent TP inhibitors. nih.gov A series of 25 quinoxaline analogs were synthesized and evaluated for their inhibitory potential against the TP enzyme. nih.gov
The results showed that many of the synthesized compounds had a variable degree of inhibition, with IC₅₀ values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 µM. nih.gov Notably, nineteen of these analogs demonstrated better inhibition than the standard inhibitor, 7-Deazaxanthine (IC₅₀ = 38.68 ± 1.12 µM). nih.govnih.gov The most potent compound in the series was analog 25 , which exhibited an IC₅₀ value of 3.20 ± 0.10 µM. nih.govpreprints.org Several other analogs also showed outstanding inhibition, many times more effective than the standard. nih.govnih.govpreprints.org
Structure-activity relationship studies highlighted that the inhibitory potential is largely dependent on the type, number, and position of functional groups on the phenyl ring substituent. nih.govnih.gov For example, comparing fluorine-substituted analogs revealed that the position of the fluoro group significantly impacted inhibitory activity. nih.gov Analog 1 (IC₅₀ = 13.60 ± 0.4 µM) showed greater potency than analogs 2 (IC₅₀ = 26.10 ± 0.70 µM) and 3 (IC₅₀ = 18.10 ± 0.50 µM), suggesting that the substitution pattern is a key determinant of TP inhibition. nih.gov This was further supported by molecular docking studies that helped to understand the binding modes of these inhibitors within the enzyme's active site. nih.govnih.gov
| Compound | TP Inhibition IC₅₀ (µM) |
|---|---|
| Analog 1 (Fluoro-substituted) | 13.60 ± 0.40 |
| Analog 2 (Fluoro-substituted) | 26.10 ± 0.70 |
| Analog 3 (Fluoro-substituted) | 18.10 ± 0.50 |
| Analog 25 | 3.20 ± 0.10 |
| 7-Deazaxanthine (Standard) | 38.68 ± 1.12 |
α-Glucosidase Inhibition for Antidiabetic Applications
Quinoxaline derivatives have been identified as promising inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov A novel series of diphenylquinoxaline-6-carbohydrazide hybrids were synthesized and screened for their α-glucosidase inhibitory activity. nih.gov
These compounds displayed a range of inhibitory activity, with IC₅₀ values from 110.6 ± 6.0 to 453.0 ± 4.7 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 10.5 µM). nih.gov The most potent derivative in this series was compound 7e , which contains a 3-fluorophenyl moiety. nih.gov In another study, 1,2,4-triazolo[4,3-a]quinoxaline derivatives were evaluated, showing moderate to good activity. researchgate.net The N-allyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxalin-1-amine derivative (10a ) was the most active, with an IC₅₀ value of 3.46 ± 0.06 µM against α-glucosidase, outperforming acarbose (IC₅₀ = 4.27 ± 0.06 µM). researchgate.net
These findings indicate that the quinoxaline scaffold is a valuable template for designing new and effective α-glucosidase inhibitors. nih.gov The presence and position of substituents on the aryl rings attached to the carbohydrazide (B1668358) moiety significantly influence the inhibitory potency. nih.gov
| Compound Series | Most Potent Compound | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
|---|---|---|---|
| Diphenylquinoxaline-6-carbohydrazide hybrids | 7e | 110.6 ± 6.0 | 750.0 ± 10.5 |
| 1,2,4-triazolo[4,3-a]quinoxalines | 10a | 3.46 ± 0.06 | 4.27 ± 0.06 |
Other Enzyme Targets and Their Implications
Beyond TP and α-glucosidase, this compound derivatives have shown inhibitory activity against a range of other enzymes, highlighting their potential for diverse therapeutic applications.
Cyclooxygenase (COX): Certain quinoxaline derivatives act as dual inhibitors of EGFR and COX-2. rsc.orgnih.gov Compounds 11 and 13 were identified as the most potent COX-2 inhibitors, with IC₅₀ values of 0.62 µM and 0.46 µM, respectively. rsc.orgnih.gov They also showed high selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs. rsc.orgnih.gov This dual inhibition suggests their potential use as both anticancer and anti-inflammatory agents. rsc.orgnih.gov
α-Amylase: This enzyme is also involved in carbohydrate digestion, and its inhibition is another strategy for managing diabetes. The 1,2,4-triazolo[4,3-a]quinoxaline derivative 10a , which was potent against α-glucosidase, also showed significant inhibitory activity against α-amylase with an IC₅₀ of 6.89 ± 0.09 µM. researchgate.net
Cholinesterases: Derivatives of quinoxaline have been evaluated for their potential to treat Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netresearchgate.net While many 1,2,4-triazolo[4,3-a]quinoxaline derivatives showed low to moderate inhibition of AChE, the 1-methyl- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivative 11b had the highest inhibitory percentage at 44.78 ± 0.01%. researchgate.net Another study on 2-aryl quinoxaline derivatives found potent dual inhibitors of both AChE and BChE at nanomolar concentrations. researchgate.net
p38 Mitogen-Activated Protein Kinase (MAPK): The anti-inflammatory properties of quinoxalines have also been attributed to their ability to inhibit p38α MAPK, a key enzyme in the inflammatory signaling cascade. nih.gov
This broad spectrum of enzyme inhibition demonstrates the therapeutic versatility of the this compound scaffold.
Anti-Inflammatory Activities
Modulation of Inflammatory Mediators (e.g., PGE2)
The anti-inflammatory properties of this compound derivatives are primarily linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins (B1171923) like PGE2, which are central mediators of inflammation, pain, and fever. researchgate.net
Studies have shown that novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydrothis compound are potent and selective inhibitors of the COX-2 enzyme. rsc.orgnih.gov Compounds 11 and 13 were particularly effective, with COX-2 IC₅₀ values of 0.62 µM and 0.46 µM, respectively. rsc.orgnih.gov Their selectivity indices (SI), which measure the ratio of COX-1 to COX-2 inhibition, were 61.23 and 66.11, respectively, indicating a high degree of selectivity for the inflammation-associated COX-2 enzyme. rsc.orgnih.gov This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 4a | 1.17 | 28.80 | 24.61 |
| 5 | 0.83 | 40.32 | 48.58 |
| 11 | 0.62 | 37.96 | 61.23 |
| 13 | 0.46 | 30.41 | 66.11 |
Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
This compound derivatives have been investigated for their anti-inflammatory potential, which includes the ability to modulate the production of key pro-inflammatory cytokines. While direct studies on a wide range of these specific derivatives are still emerging, research on the broader class of quinoxaline compounds indicates a significant capacity to inhibit cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
One area of investigation has focused on the synthesis of novel quinoxaline derivatives and their subsequent evaluation as inhibitors of enzymes involved in the inflammatory cascade. For instance, a series of 4-methyl-3-oxo-3,4-dihydrothis compound derivatives were synthesized and showed notable inhibitory activity against cyclooxygenase-2 (COX-2) nih.gov. The selective inhibition of COX-2 is a critical mechanism for controlling inflammation and is linked to the downstream reduction of pro-inflammatory mediators.
Further studies on different, yet structurally related, heterocyclic compounds have demonstrated direct cytokine inhibition. For example, novel 1,2,4-triazine-quinoline hybrids have been shown to potently inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells pacific.edu. Specifically, compounds within this class exhibited IC50 values for TNF-α inhibition ranging from 0.40 to 8.41 μM, with some being more potent than the reference drugs celecoxib (B62257) and diclofenac (B195802) pacific.edu. Similarly, for IL-6 production, these hybrids showed IC50 values in the range of 3.99 to 7.7 μM, again surpassing the efficacy of the reference compounds pacific.edu. While these are not this compound derivatives, their activity suggests a potential avenue of action for the quinoxaline scaffold.
Another study on an N-acylhydrazone derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, also revealed significant in vivo anti-inflammatory effects through the reduction of IL-6 and TNF-α levels mdpi.complos.org. This highlights the potential of the carbohydrazide moiety in mediating anti-inflammatory responses. The collective findings suggest that the this compound scaffold is a promising framework for the development of novel anti-inflammatory agents that may act through the inhibition of key pro-inflammatory cytokines.
Nrf2 Activation for Cytoprotection
The transcription factor Nuclear factor erythroid-2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response and plays a crucial role in cytoprotection against inflammation and oxidative stress. Activation of the Nrf2 pathway is a key therapeutic strategy for a variety of diseases involving inflammation.
A specific derivative of this compound, N′-Nicotinoylthis compound (NQC), has been identified as a novel and potent activator of Nrf2 nih.govadvion.com. Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). The therapeutic activation of Nrf2 often involves disrupting the Nrf2-Keap1 interaction.
Research has demonstrated that NQC can effectively inhibit the Nrf2-Keap1 interaction in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for NQC in disrupting this interaction was determined to be 4.21 ± 0.89 μM nih.govadvion.com. Molecular docking studies have further elucidated this mechanism, showing that NQC favorably binds to the Kelch domain of Keap1, thereby preventing it from binding to Nrf2 and leading to Nrf2 activation advion.com. This activation of Nrf2 initiates the transcription of a suite of antioxidant and cytoprotective genes, providing a robust defense against cellular damage. The identification of NQC as an Nrf2 activator underscores the potential of this compound derivatives in the development of therapies for inflammatory and oxidative stress-related disorders nih.govadvion.com.
Antiviral and Other Biological Activities
Activity against Plant Viruses
While the antiviral properties of quinoxaline derivatives have been explored against a range of human viruses, specific data on the activity of this compound derivatives against plant viruses is limited in the available scientific literature. However, research into structurally related quinoxaline compounds has shown promise in the broader field of agricultural science.
A study focusing on novel quinoxaline-2-oxyacetate hydrazide derivatives investigated their antifungal activities against several plant pathogenic fungi mdpi.com. The findings revealed that many of these compounds exhibited significant inhibitory effects. For instance, against Gibberella zeae, compound 15 showed a potent EC50 value of 0.87 μg/mL. The same compound was also effective against Colletotrichum orbiculare with an EC50 of 1.01 μg/mL mdpi.com. Another derivative, compound 1 , displayed strong activity against Rhizoctonia solani with an EC50 of 0.20 μg/mL mdpi.com. These results, while focused on antifungal rather than antiviral activity, highlight the potential of the quinoxaline hydrazide scaffold in developing agents to protect plants from pathogens. Further research is warranted to specifically evaluate this compound derivatives for their efficacy against plant viruses such as the Tobacco Mosaic Virus (TMV).
Anti-HIV Activity
The quinoxaline scaffold has been a subject of significant interest in the development of novel anti-HIV agents. Various derivatives have been synthesized and evaluated for their ability to inhibit different stages of the HIV life cycle, with some showing promising results.
In one study, a series of novel quinoxaline derivatives were designed and synthesized, leading to the identification of two compounds, 7d and 7e , which demonstrated good anti-HIV activity against the IIIB strain of HIV-1 nih.gov. Another research effort focused on the synthesis of twenty-five quinoxaline compounds targeting the HIV reverse transcriptase (RT) enzyme. Among these, compound 3 exhibited an excellent anti-HIV profile with a half-maximal effective concentration (EC50) of 0.030 ± 0.001 μM, which was more potent than the reference drug nevirapine (B1678648) (EC50 = 0.060 ± 0.001 μM) researchgate.net. The half-maximal inhibitory concentration (IC50) for compound 3 against the wild-type RT enzyme was 0.33 ± 0.12 μM researchgate.net. Another compound from this series, 12 , also showed interesting anti-HIV capabilities with an EC50 of 1.6 ± 0.4 μM researchgate.net.
However, not all carbohydrazide-containing scaffolds have shown success. A series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated, but these compounds did not show significant anti-HIV-1 activity at concentrations below 100 μM nih.gov. This underscores the importance of the specific molecular framework, as the quinoxaline core appears to be more favorable for anti-HIV activity in the derivatives studied so far.
Table 1: Anti-HIV Activity of Selected Quinoxaline Derivatives
| Compound | Target | EC50 (μM) | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 3 | HIV-1 Reverse Transcriptase | 0.030 ± 0.001 | 0.33 ± 0.12 | researchgate.net |
| Compound 12 | HIV-1 Reverse Transcriptase | 1.6 ± 0.4 | Not Reported | researchgate.net |
| Nevirapine (Reference) | HIV-1 Reverse Transcriptase | 0.060 ± 0.001 | 0.10 ± 0.02 | researchgate.net |
| Compound 7d | HIV-1 (IIIB Strain) | Reported as having "good results" | nih.gov | |
| Compound 7e | HIV-1 (IIIB Strain) | Reported as having "good results" | nih.gov |
Antimalarial and Antileishmanial Activity
Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, including malaria and leishmaniasis.
In the context of antimalarial research, a series of quinoxaline-based compounds, originally developed as anti-schistosomal agents, have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria plos.orgnih.gov. One lead compound, 22 , was found to be highly effective against both the 3D7 (chloroquine-sensitive) and Dd2 (multi-drug resistant) strains of P. falciparum, with IC50 values of 22 nM and 32 nM, respectively nih.gov. Further optimization of this series led to the identification of compounds 31 and 33 as the most potent derivatives nih.gov.
Regarding antileishmanial activity, research has focused on quinoxaline 1,4-di-N-oxide derivatives. In one study, thirteen new 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives were synthesized and evaluated. While these compounds were not effective against Plasmodium, two of them, compounds 5 and 8 , exhibited good activity against Leishmania infantum mdpi.comresearchgate.net. Another study on quinoxaline di-N-oxides (QdNOs) containing amino acid side chains also reported promising antileishmanial activity against both Leishmania amazonensis and Leishmania donovani nih.gov. Two compounds in this series, 4k and 4d , were particularly potent against intracellular amastigotes of L. amazonensis, with IC50 values of 7.2 μM and 9.8 μM, respectively. These were significantly more potent and less toxic than the reference drug miltefosine (B1683995) (IC50 = 136.1 μM) nih.gov.
Table 2: Antimalarial and Antileishmanial Activity of Selected Quinoxaline Derivatives
| Compound | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 22 | Plasmodium falciparum (3D7) | 22 nM | nih.gov |
| Compound 22 | Plasmodium falciparum (Dd2) | 32 nM | nih.gov |
| Compound 4k | Leishmania amazonensis (amastigote) | 7.2 μM | nih.gov |
| Compound 4d | Leishmania amazonensis (amastigote) | 9.8 μM | nih.gov |
| Miltefosine (Reference) | Leishmania amazonensis (amastigote) | 136.1 μM | nih.gov |
Anti-Amoebic Activity
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern in many parts of the world. The search for new therapeutic agents has led to the investigation of various heterocyclic compounds, including quinoxaline derivatives.
Research on quinoxaline 1,4-di-N-oxides (QdNOs) has shown that these compounds possess anti-amoebic properties. Specific derivatives, namely T-001 and T-017 , were identified as having the best activity among a series of tested QdNOs frontiersin.org. These compounds were found to induce morphological changes in E. histolytica trophozoites, increase the production of reactive oxygen species, and inhibit the activity of thioredoxin reductase, an essential enzyme for the parasite's antioxidant defense system frontiersin.org. A proteomic analysis of trophozoites treated with T-001 and T-017 revealed a deregulation of proteins mainly related to the cytoskeleton, intracellular traffic, nucleic acid processes, and redox homeostasis. These molecular changes were correlated with altered virulence, affecting processes such as erythrophagocytosis, migration, adhesion, and cytolytic capacity, ultimately leading to parasite death frontiersin.org.
In a different study, a series of 2-(5-substituted-3-phenyl-2-pyrazolinyl)-1,3-thiazolino[5,4-b]quinoxaline derivatives were synthesized and evaluated for their in vitro anti-amoebic activity against the HM1:IMSS strain of E. histolytica nih.gov. The results indicated that modifying chalcones to pyrazolines and subsequently to these quinoxaline derivatives enhanced the anti-amoebic activity. One compound, 6b , demonstrated better anti-amoebic activity and lower toxicity than the standard drug metronidazole (B1676534) nih.gov. These findings suggest that the quinoxaline scaffold is a valuable starting point for the development of novel anti-amoebic drugs.
Anti-proliferative Effects (General)
This compound derivatives have emerged as a significant scaffold in the search for novel anti-proliferative agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a broad spectrum of activity against various cancer cell lines. These investigations often involve modifying the core structure to enhance potency and selectivity.
One study focused on novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydrothis compound. Several of these compounds exhibited potent anticancer activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinoma cell lines. Notably, compounds identified as 11 and 13 were the most potent, showing very strong anticancer activity with IC₅₀ values ranging from 0.81 μM to 2.91 μM. Following closely, compounds 4a and 5 also displayed strong activity against the same cell lines, with IC₅₀ values in the range of 3.21 μM to 4.54 μM. Mechanistically, these compounds were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).
In another line of research, 2-aminoimidazole–linked quinoxaline Schiff bases were evaluated for their antiproliferative effects. Among the synthesized compounds, 4a demonstrated the most significant inhibition, with an 82.3% reduction in proliferation against SKOV3 (ovarian cancer) cells and a 69.0% reduction against HCT-116 (colon cancer) cells at a concentration of 50 μg/mL.
Furthermore, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, derived from a quinoxaline core, were tested against several cancer cell lines including HeLa (cervical cancer), PC-3 (prostate cancer), HCT-116, and MCF-7. Compound 6k was identified as the most active in this series, with IC₅₀ values comparable to the standard chemotherapeutic drug doxorubicin.
The table below summarizes the anti-proliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound | Target Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| Compound 11 | MCF-7, HepG2, HCT-116 | 0.81 μM - 2.91 μM |
| Compound 13 | MCF-7, HepG2, HCT-116 | 0.81 μM - 2.91 μM |
| Compound 4a | MCF-7, HepG2, HCT-116 | 3.21 μM - 4.54 μM |
| Compound 5 | MCF-7, HepG2, HCT-116 | 3.21 μM - 4.54 μM |
| Compound 6k | HeLa, HCT-116, MCF-7 | 6.93 μM - 12.17 μM |
Hypoglycemic Activity
The potential of quinoxaline derivatives in managing blood glucose levels has been a subject of focused investigation. A study involving a new series of quinoxalinone derivatives revealed significant hypoglycemic activity. nih.govfrontiersin.orgnih.gov In this research, compounds 5i and 6b were identified as having the most potent effects, demonstrating hypoglycemic efficacy comparable to that of Pioglitazone, a standard antidiabetic drug. nih.gov
The proposed mechanism for these compounds involves the alleviation of cellular oxidative stress and the modulation of glucose transporter proteins. nih.govfrontiersin.orgnih.gov Specifically, compound 6b was suggested to exert its hypoglycemic effect by regulating the expression of GLUT4, SGLT2, and GLUT1 proteins. frontiersin.orgnih.gov In a high-glucose model, treatment with compound 6b led to a significant decrease in GLUT1 levels and a significant increase in GLUT4 levels, pointing towards a mechanism for improved glucose uptake. frontiersin.orgnih.gov Structure-activity relationship analysis indicated that the introduction of halogen atoms (Br > Cl > F) into the benzene (B151609) ring of one series of derivatives tended to increase hypoglycemic activity. frontiersin.orgnih.gov
Another area of research has explored quinoxaline-based compounds as inhibitors of dipeptidyl peptidase-IV (DPP-4), a key enzyme in glucose metabolism. researchgate.net A series of compounds based on a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized and found to be promising selective DPP-4 inhibitors and effective in vivo hypoglycemic agents. researchgate.net
| Compound/Class | Observed Effect | Proposed Mechanism of Action |
|---|---|---|
| Quinoxalinone derivative 5i | Strong hypoglycemic effect, comparable to Pioglitazone. nih.gov | Alleviation of cellular oxidative stress; modulation of glucose transporters. nih.gov |
| Quinoxalinone derivative 6b | Strong hypoglycemic effect, comparable to Pioglitazone. nih.gov | Regulation of GLUT4, SGLT2, and GLUT1 protein expression. frontiersin.orgnih.gov |
| Quinoxaline-6-sulfonamide derivatives | Potent DPP-4 inhibition and in vivo hypoglycemic activity. researchgate.net | Inhibition of the DPP-4 enzyme. researchgate.net |
Anti-Glaucoma Activity
The quinoxaline scaffold is a recognized pharmacophore in the development of treatments for glaucoma, a condition often characterized by elevated intraocular pressure (IOP). researchgate.netmdpi.com The primary mechanism for many anti-glaucoma drugs is the reduction of aqueous humor production in the eye. westcoastglaucoma.com One of the key enzyme targets for achieving this is carbonic anhydrase (CA). westcoastglaucoma.comnih.gov
While specific studies focusing exclusively on this compound derivatives as carbonic anhydrase inhibitors are not extensively detailed in available literature, the broader class of quinoxaline derivatives has yielded clinically significant results. A notable example is Brimonidine, an alpha-2 adrenergic agonist that contains a quinoxaline core structure. researchgate.netdrugbank.com Brimonidine is a widely used drug for treating glaucoma and ocular hypertension, effectively lowering intraocular pressure. researchgate.netdrugbank.com The success of quinoxaline-based drugs like Brimonidine underscores the potential of this heterocyclic system in designing new anti-glaucoma agents. mdpi.comcore.ac.uk The investigation into quinoxaline sulfonamides further highlights the interest in this class for developing novel therapeutics for eye diseases. mdpi.com
| Compound Class/Example | Relevance to Glaucoma | Primary Target/Mechanism |
|---|---|---|
| Quinoxaline Derivatives | Considered a promising scaffold for anti-glaucoma drug discovery. researchgate.netresearchgate.net | Various, including carbonic anhydrase inhibition and adrenergic receptor agonism. researchgate.netnih.gov |
| Brimonidine (contains quinoxaline core) | Clinically used drug to treat glaucoma and reduce IOP. researchgate.netdrugbank.com | Alpha-2 adrenergic agonist. drugbank.com |
| Quinoxaline Sulfonamides | Investigated for potential therapeutic applications in eye diseases. mdpi.com | Likely involves carbonic anhydrase inhibition. mdpi.comnih.gov |
Antithrombotic Activity
Quinoxalinone derivatives, which are closely related to the this compound structure, have been identified as novel and potent antithrombotic agents. Research has shown that these compounds can act as dual inhibitors of critical coagulation enzymes.
Specifically, these derivatives have demonstrated the ability to inhibit both thrombin and Factor Xa with nanomolar efficacy. This dual inhibition of two key points in the coagulation cascade results in a very potent antithrombotic effect as observed in in vitro studies. The development of these quinoxalinone derivatives represents a promising strategy for creating new treatments for thromboembolic diseases.
| Compound Class | Biological Target | Pharmacological Activity |
|---|---|---|
| Quinoxalinone Derivatives | Thrombin | Potent antithrombotic activity in vitro. |
| Factor Xa |
Computational and Theoretical Studies
Molecular Docking Investigations
Molecular docking simulations have been extensively employed to investigate the binding interactions of quinoxaline-2-carbohydrazide derivatives with various protein targets implicated in a range of diseases. These studies provide valuable insights into the binding modes, active site interactions, and the prediction of pharmacological potency.
Ligand-Protein Binding Interactions
Molecular docking studies have revealed the potential of this compound derivatives to interact with several key protein targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) interface.
Novel derivatives of 4-methyl-3-oxo-3,4-dihydrothis compound have been synthesized and evaluated as dual inhibitors of EGFR and COX-2. nih.govnih.gov These compounds have demonstrated promising anticancer and anti-inflammatory activities. nih.govnih.gov Furthermore, a synthesized N'-nicotinoylthis compound (NQC) derivative has been shown to bind favorably to the Kelch domain of Keap1, disrupting its interaction with Nrf2. nih.gov This interaction is crucial for the regulation of the cellular antioxidant response. nih.gov While direct docking studies of the parent this compound with topoisomerase (TP) were not explicitly found, related quinoxaline (B1680401) derivatives have been investigated as topoisomerase II poisons, suggesting a potential area for future investigation. researchgate.net
Elucidation of Binding Modes and Active Site Interactions
The binding modes of this compound derivatives within the active sites of their target proteins have been elucidated through detailed docking analyses.
In the context of EGFR and COX-2 inhibition, the docking results for potent derivatives of 4-methyl-3-oxo-3,4-dihydrothis compound have shown a strong correlation with the experimental biological data. nih.govnih.gov For instance, the docking of one of the most potent compounds into the COX-2 active site revealed multiple hydrogen bonds with key residues such as Arg106, Arg499, and Ser516, along with numerous hydrophobic interactions. nih.gov
Similarly, the docking of N'-nicotinoylthis compound into the binding pocket of the Nrf2/Keap1 interface demonstrated significant interactions. nih.gov The compound formed hydrogen bonds with Ser602 and Arg415 and engaged in hydrophobic interactions with Tyr334, Ala510, Ala556, Ala557, Ala559, Phe577, and Val604. nih.gov These interactions are believed to be responsible for the observed inhibition of the Nrf2/Keap1 interaction. nih.gov
Below is a table summarizing the key binding interactions of representative this compound derivatives with their respective protein targets.
| Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| 4-methyl-3-oxo-3,4-dihydrothis compound derivative | COX-2 | Arg106, Arg499, Ser516, Val335, Leu338, Tyr371, Ala502, Val509, Gly512, Ala513 | Hydrogen bonds, Hydrophobic interactions |
| N'-nicotinoylthis compound (NQC) | Nrf2/Keap1 | Ser602, Arg415, Tyr334, Ala510, Ala556, Ala557, Ala559, Phe577, Val604 | Hydrogen bonds, Hydrophobic interactions |
Prediction of Pharmacological Activity and Potency
Molecular docking studies have been instrumental in predicting the pharmacological activity and potency of this compound derivatives. The calculated binding affinities and docking scores often correlate well with experimentally determined biological activities.
For the dual EGFR and COX-2 inhibitors derived from 4-methyl-3-oxo-3,4-dihydrothis compound, the molecular docking results were in good agreement with their in vitro anticancer and COX-2 inhibitory activities. nih.govnih.gov Compounds exhibiting strong binding interactions in the docking simulations also showed high potency in the biological assays. nih.govnih.gov
In the case of the Nrf2 activator, N'-nicotinoylthis compound, the favorable binding energy and strong interactions observed in the docking study supported its potent in vitro anti-inflammatory activity and its ability to disrupt the Nrf2/Keap1 interaction. nih.gov The calculated binding free energy further confirmed the strong binding of the compound at the Nrf2/Keap1 interface. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
While specific QSAR studies focusing solely on this compound were not prominently found, QSAR analyses have been conducted on broader series of quinoxaline derivatives, which can provide insights applicable to this compound. For instance, a 3D-QSAR study was performed on a series of novel quinoxaline-2-oxyacetate hydrazide derivatives to understand their antifungal activity. nih.gov This study led to the development of predictive models that could aid in the design of new antifungal agents. nih.gov
In Silico ADME/Tox Predictions
Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of new chemical entities. These predictions allow for the early identification of candidates with potentially poor pharmacokinetic or safety profiles, thus saving resources and time. For this compound and its derivatives, various in silico tools are employed to assess their potential as drug candidates. rsc.orgnih.govmdpi.com
Drug-Likeness Assessment (e.g., Lipinski's Rule of Five, Veber's Standard)
A crucial initial step in evaluating a potential drug candidate is the assessment of its "drug-likeness," which predicts its oral bioavailability. This is often done by evaluating the compound's physicochemical properties against established guidelines like Lipinski's Rule of Five and Veber's Standard. taylorandfrancis.comnih.gov
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight (MW) less than 500 Daltons taylorandfrancis.comdrugbank.com
Logarithm of the octanol-water partition coefficient (LogP) not greater than 5 taylorandfrancis.comdrugbank.com
No more than 5 hydrogen bond donors (HBD) taylorandfrancis.comdrugbank.com
No more than 10 hydrogen bond acceptors (HBA) taylorandfrancis.comdrugbank.com
Veber's Standard adds two more parameters for good oral bioavailability:
A topological polar surface area (TPSA) of 140 Ų or less nih.govresearchgate.net
10 or fewer rotatable bonds (nRB) nih.govresearchgate.net
Studies on various quinoxaline derivatives have shown that they generally exhibit favorable drug-like properties. nih.gov In silico analyses of novel synthesized quinoxaline derivatives revealed that they had acceptable physicochemical properties and aligned with Lipinski's and Veber's rules, suggesting they could be promising orally bioavailable candidates. nih.gov For instance, an analysis of certain quinoxaline derivatives showed zero violations of Lipinski's rules and possessed a number of rotatable bonds between 5 and 8, indicating good molecular flexibility. researchgate.net
Table 1: Predicted Physicochemical Properties for a Representative Quinoxaline Derivative
| Property | Predicted Value | Lipinski's Rule of Five | Veber's Standard |
|---|---|---|---|
| Molecular Weight ( g/mol ) | < 500 | Compliant | Compliant |
| LogP | < 5 | Compliant | Compliant |
| Hydrogen Bond Donors | ≤ 5 | Compliant | Compliant |
| Hydrogen Bond Acceptors | ≤ 10 | Compliant | Compliant |
| Topological Polar Surface Area (Ų) | ≤ 140 | N/A | Compliant |
Metabolic Stability Profiling (e.g., Liver Microsomes)
Metabolic stability is a critical determinant of a drug's pharmacokinetic properties, including its half-life, clearance, and oral bioavailability. researchgate.net In silico and in vitro models, particularly using liver microsomes which are rich in drug-metabolizing enzymes, are essential for predicting a compound's metabolic fate. nih.govspringernature.com
High-throughput in vitro metabolic stability assays using liver microsomes are a standard in drug discovery to assess the stability of compounds. nih.gov The stability is often expressed as the half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized. nih.gov Computational models and QSAR (Quantitative Structure-Activity Relationship) studies are developed based on in vitro data from human liver microsomes to predict the metabolic stability of new compounds. nih.gov These predictive tools help in prioritizing compounds for further in vivo testing and in optimizing their structures to enhance metabolic stability. nih.gov For quinoxaline derivatives, these predictions are crucial for understanding how structural modifications might influence their susceptibility to metabolism by cytochrome P450 enzymes. nih.gov
Toxicity Prediction and Risk Assessment
Early prediction of potential toxicity is fundamental to the drug development process. In silico models provide a rapid and cost-effective way to screen compounds for various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ-specific toxicities like hepatotoxicity. japsonline.com
Computational tools like ProTox-II and Lazar can predict the toxicity of chemical structures. mdpi.comjapsonline.com These programs use large databases of known toxic compounds to predict the toxic class and LD50 of new molecules. mdpi.com For quinoxaline derivatives, in silico ADMET and toxicity studies are integral parts of their evaluation. rsc.orgnih.gov These computational assessments have revealed that many synthesized quinoxaline compounds possess acceptable drug-likeness and toxicity profiles. rsc.orgnih.gov Such predictions help in identifying potentially toxic compounds early, allowing for structural modifications to mitigate risks before advancing to more extensive preclinical testing. japsonline.com
Analytical and Spectroscopic Characterization Methods in Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for the structural characterization of quinoxaline-2-carbohydrazide. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's architecture.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features. The hydrazide moiety is particularly prominent, showing distinct stretching vibrations for the N-H and C=O groups. When this compound undergoes reaction to form derivatives, such as N'-arylidene-4-methyl-3-oxo-3,4-dihydrothis compound, the IR spectrum changes accordingly, notably showing the disappearance of absorption bands corresponding to the NHNH2 group and the appearance of new bands assignable to NH groups in the range of 3173–3111 cm⁻¹ researchgate.net.
The analysis of related quinoxaline (B1680401) structures by FTIR helps in assigning the observed peaks. For instance, the IR spectrum of quinoxaline itself shows characteristic peaks for its aromatic structure researchgate.net. In the case of this compound, the spectrum is a composite of the quinoxaline core and the carbohydrazide (B1668358) side chain.
Table 1: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3400 - 3250 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C=N (Imine) | Stretching | 1690 - 1640 |
Note: The exact positions of the peaks can vary depending on the sample preparation and the specific environment of the functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the ¹H NMR spectrum of this compound, the protons of the quinoxaline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns of these protons provide information about their relative positions on the quinoxaline core. The protons of the carbohydrazide group (-CONHNH₂) give rise to distinct signals. The NH and NH₂ protons are exchangeable with deuterium (B1214612) oxide and their chemical shifts can be sensitive to solvent and concentration. For derivatives, such as 3-diazenyl-4-methyl-3,4-dihydrothis compound, new signals appear, for instance at 9.42, 4.43, 4.34, and 3.39 ppm, corresponding to 2NH, NH₂, and CH protons respectively researchgate.net.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the hydrazide group is typically observed at a downfield chemical shift (δ > 160 ppm). The carbons of the quinoxaline ring appear in the aromatic region of the spectrum. The specific chemical shifts of the quinoxaline carbons are influenced by the electron-withdrawing nature of the carbohydrazide substituent.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| ¹H NMR | |
| Aromatic-H | 7.5 - 9.0 |
| -NH- | Variable, typically > 9.0 |
| -NH₂ | Variable, typically 4.0 - 5.0 |
| ¹³C NMR | |
| C=O | > 160 |
Note: These are predicted ranges. Actual chemical shifts depend on the solvent and experimental conditions.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound (C₉H₈N₄O), the expected molecular weight is approximately 188.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with an m/z of approximately 189.19.
The fragmentation pattern of the molecular ion in tandem mass spectrometry (MS/MS) can reveal structural details. Common fragmentation pathways for related heterocyclic compounds often involve the loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of the hydrazide group or cleavage within the quinoxaline ring system. The study of fragmentation patterns in isomeric 2-oxo-oxazolidinyl quinoxaline derivatives has shown that collision-induced dissociation (CID) can be used to differentiate between structurally similar compounds .
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₉H₈N₄O⁺ | 188.07 |
Chromatographic Purity and Separation Techniques
Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two commonly used methods in the analysis of this compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction by separating the components of a reaction mixture. A small spot of the reaction mixture is applied to a TLC plate (typically coated with silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation.
In the synthesis of derivatives of this compound, TLC is used to track the consumption of the starting material and the formation of the product. For example, in the synthesis of biomolecule-histone deacetylase inhibitor conjugates, the completion of the reaction was monitored by TLC core.ac.uk. The choice of the mobile phase is crucial for achieving good separation. A mixture of polar and non-polar solvents is often used, with the polarity adjusted to optimize the separation of the specific compounds of interest. The spots on the TLC plate are visualized under UV light or by staining with a suitable reagent. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.
Table 4: Example TLC System for Monitoring Reactions of Quinoxaline Derivatives
| Stationary Phase | Mobile Phase Example | Visualization |
|---|
Note: The optimal mobile phase composition may vary depending on the specific reactants and products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds. In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid (mobile phase) at high pressure.
For the purity assessment of this compound and its derivatives, a reversed-phase HPLC method is commonly employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used to monitor the eluting compounds. The purity of the sample is determined by the relative area of the main peak in the chromatogram. A study on the determination of quinoxaline-1,4-dioxides in feeds utilized a molecularly imprinted solid-phase extraction coupled with HPLC, demonstrating the utility of HPLC for analyzing this class of compounds nih.gov.
Table 5: Typical HPLC Conditions for the Analysis of Quinoxaline Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile / Water or Methanol (B129727) / Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
Column Chromatography for Purification
Column chromatography is a fundamental and widely used purification technique in the synthesis of this compound and its derivatives. This method is essential for separating the desired product from unreacted starting materials, by-products, and other impurities generated during the chemical reaction. The separation is based on the differential adsorption of compounds to a stationary phase packed in a column, while a mobile phase is passed through it.
In the context of quinoxaline chemistry, analytical Thin-Layer Chromatography (TLC) is typically performed first to monitor the progress of the reaction and to determine the optimal solvent system (mobile phase) for purification by column chromatography mdpi.com. Silica gel is the most commonly used stationary phase for these applications mdpi.com.
A specific application of chromatography is the use of an immunoaffinity column (IAC) for the selective purification and concentration of 3-methyl-quinoxaline-2-carboxylic acid (MQCA), a metabolite, from complex biological matrices like porcine muscle and liver nih.govresearchgate.net. This highly selective technique utilizes the specific binding between an antibody and its target antigen (MQCA) to isolate the compound of interest. The process generally involves:
Loading the sample extract onto the IAC.
Washing the column to remove unbound impurities.
Eluting the target compound (MQCA) with a suitable solvent.
This IAC cleanup method, often coupled with High-Performance Liquid Chromatography (HPLC), allows for precise quantification of the compound with low limits of detection, ranging from 1.0 to 3.0 μg/kg⁻¹ nih.govresearchgate.net.
Other chromatographic methods mentioned in the broader context of quinoxaline-related compounds include gel chromatography and ion-exchange chromatography, which were used to purify a quinoxaline-2-carboxylic acid activating enzyme to homogeneity nih.gov. These techniques separate molecules based on size and charge, respectively, demonstrating the versatility of chromatography in quinoxaline research.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-methyl-3-oxo-3,4-dihydrothis compound |
| N′-arylidene-4-methyl-3-oxo-3,4-dihydrothis compound |
| 2-benzamide-3-cyanoquinoxaline-4-oxide |
| N-(3-cyano-1,4-dioxy-quinoxaline-2-yl)-4-nitro-benzamide |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) |
Future Research Directions and Applications
Design and Synthesis of Advanced Quinoxaline-2-carbohydrazide Hybrids
The design of novel derivatives is moving towards creating more complex and potent molecules by combining the this compound moiety with other pharmacologically active scaffolds.
Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, selectivity, and a broader spectrum of activity. researchgate.net For the this compound scaffold, this approach aims to incorporate other heterocyclic systems known for their biological relevance.
Researchers have successfully synthesized hybrid molecules by reacting 4-methyl-3-oxo-3,4-dihydrothis compound with various reagents to introduce moieties such as pyrazole (B372694) and 1,3,4-oxadiazole (B1194373). nih.gov For instance, the reaction with acetylacetone (B45752) yields an N-pyrazolo derivative, while treatment with carbon disulphide and potassium hydroxide (B78521) followed by hydrazine (B178648) hydrate (B1144303) leads to the formation of an amino-1,3,4-oxadiazole ring system. nih.gov Another approach involves creating Schiff bases by linking the carbohydrazide (B1668358) to 2-aminoimidazole, which has shown potential for developing multi-target agents. researchgate.net These hybridization strategies aim to produce compounds with improved physicochemical properties and synergistic bioactivity by combining the therapeutic benefits of each constituent pharmacophore.
Scaffold hopping and bioisosteric replacement are crucial techniques in modern drug discovery used to modify a compound's core structure or its functional groups to optimize pharmacokinetic properties, discover novel chemical entities, and navigate patent landscapes while retaining biological activity. researchgate.netresearchgate.netnih.gov Bioisosteric replacement involves substituting a functional group with another that possesses similar physical and chemical properties, which can influence polarity, bonding, and electronic configuration. researchgate.net Scaffold hopping is a more substantial change, replacing the central molecular framework with a different one that preserves the essential three-dimensional arrangement of key binding features. nih.govuniroma1.it
These strategies are highly applicable to the this compound framework. For example, the quinoxaline (B1680401) ring system itself could be replaced by a related heterocyclic scaffold like quinazoline (B50416) to explore new chemical space and potentially improve target binding or metabolic stability. nih.gov Similarly, the carbohydrazide linker could undergo bioisosteric replacement with other groups such as amides, sulfonamides, or reversed amides to fine-tune the molecule's orientation and interaction within a biological target's binding pocket. mdpi.com The goal of these approaches is to generate novel analogs with improved drug-like properties, such as enhanced solubility or reduced metabolic lability, without compromising the desired therapeutic effect. uniroma1.it
The complexity of multifactorial diseases like cancer and Alzheimer's disease has spurred the development of Multi-Target Directed Ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The quinoxaline scaffold is an excellent platform for creating such agents.
Several studies have reported the design of quinoxaline-based hybrids as MTDLs. One study focused on creating dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation. nih.govrsc.org By modifying the this compound core, researchers developed compounds that showed potent inhibitory activity against both enzymes. For example, compound 13 in their study (a pyrazole-containing hybrid) exhibited an IC₅₀ of 0.4 µM against EGFR and 0.46 µM against COX-2. nih.govrsc.org
In the context of Alzheimer's disease, quinoxaline derivatives have been designed to concurrently inhibit Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1), two key enzymes in the disease's pathology. nih.govnih.gov One notable compound, 11a , was identified as a potent MTDL with IC₅₀ values of 483 nM for AChE and 280 nM for the Histamine H₃ receptor (H₃R), along with a 46.64% inhibition of BACE-1 at a 20 µM concentration. nih.gov
| Compound ID | Target(s) | Reported IC₅₀ / Activity |
| Compound 4a | EGFR, COX-2 | EGFR: 0.3 µM; COX-2: 1.17 µM |
| Compound 5 | EGFR, COX-2 | EGFR: 0.9 µM; COX-2: 0.83 µM |
| Compound 11 | EGFR, COX-2 | EGFR: 0.6 µM; COX-2: 0.62 µM |
| Compound 13 | EGFR, COX-2 | EGFR: 0.4 µM; COX-2: 0.46 µM |
| Compound 11a | AChE, BACE-1, H₃R | AChE: 483 nM; BACE-1: 46.64% inh. @ 20 µM; H₃R: 280.0 nM |
| Compound 8n | BACE-1 | BACE-1: 3 µM |
This table summarizes the multi-target activity of selected this compound derivatives based on available research data. nih.govnih.govnih.govrsc.org
In-depth Mechanistic Studies
While the synthesis of novel compounds is crucial, a deeper understanding of their biological mechanisms is necessary for their progression as therapeutic candidates. Future research will focus on elucidating the precise molecular pathways through which these compounds exert their effects.
Understanding how this compound derivatives function at a cellular level is key to their development. Recent studies have begun to unravel these mechanisms. For instance, novel quinoxaline–arylfuran derivatives have been shown to exert antiproliferative effects against cancer cells by inducing apoptosis and triggering the generation of Reactive Oxygen Species (ROS). nih.gov
Molecular docking and Western blot analyses have further clarified the mechanism of action for some derivatives. One study identified a representative compound, QW12 , that inhibits the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3) at the Y705 position in a dose-dependent manner. nih.gov This inhibition blocks a critical signaling pathway involved in cancer cell proliferation and survival. Docking studies suggested that the compound binds to the SH2 domain of the STAT3 protein, preventing its activation. nih.gov Similarly, for dual EGFR/COX-2 inhibitors, molecular docking has been used to visualize how these compounds fit into the catalytic binding pockets of their respective enzyme targets, corroborating the biological results. nih.govrsc.org
Target validation confirms that the molecular target of a compound is critically involved in the disease process. The inhibition of targets like EGFR, COX-2, and STAT3 by various quinoxaline derivatives serves as a form of validation for these proteins as relevant targets for this class of compounds in cancer therapy. nih.govnih.gov For neurodegenerative diseases, the potent inhibition of BACE-1 and AChE validates these enzymes as key targets for quinoxaline-based MTDLs. nih.govnih.gov
Following target validation, the identification of biomarkers is essential for monitoring a drug's efficacy and for patient stratification. Based on the validated targets, potential biomarkers can be proposed. For example, if a compound is a potent STAT3 inhibitor, the level of phosphorylated STAT3 (p-STAT3) in tumor cells could serve as a direct biomarker of target engagement and downstream pathway inhibition. nih.gov For EGFR inhibitors, monitoring the phosphorylation status of EGFR and downstream signaling proteins like Akt and ERK would be relevant. In the context of Alzheimer's disease, a reduction in soluble Aβ42 in cerebrospinal fluid or brain tissue could act as a biomarker for the efficacy of BACE-1 inhibiting quinoxaline derivatives. semanticscholar.org Future studies should focus on validating these potential biomarkers in preclinical models to pave the way for their use in clinical settings.
Preclinical and Clinical Development Prospects
In Vivo Efficacy and Pharmacokinetic Studies
While extensive in vitro studies have highlighted the potential of quinoxaline derivatives, comprehensive in vivo efficacy and pharmacokinetic data for the parent compound, this compound, are not extensively documented in publicly available research. However, studies on closely related derivatives provide valuable insights into the potential preclinical development path for this class of compounds.
For instance, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been evaluated for their antimycobacterial activity. One such derivative demonstrated high activity against M. tuberculosis and, importantly, exhibited low toxicity in in vivo mouse models. nih.govmdpi.com This suggests that the quinoxaline core can be incorporated into structures with favorable safety profiles in living organisms.
Furthermore, some quinoxaline sulfonamide derivatives have been tested for in vivo anti-inflammatory activity in rat paw edema models, showing varying degrees of inhibition. mdpi.com In the realm of oncology, derivatives of 4-methyl-3-oxo-3,4-dihydrothis compound have been evaluated computationally for their drug-likeness. nih.govrsc.org These analyses, based on Lipinski's rule of five and Veber's standards, revealed that several potent anticancer and anti-inflammatory derivatives possess acceptable physicochemical properties, suggesting the potential for good oral absorption and bioavailability. nih.govrsc.org
These findings, while not directly on this compound, underscore the promise of its scaffold. Future preclinical research will need to focus on conducting rigorous in vivo efficacy studies in relevant animal models of disease, alongside detailed pharmacokinetic profiling (absorption, distribution, metabolism, and excretion - ADME) of the parent compound and its most promising derivatives to ascertain their therapeutic potential.
Table 1: Selected In Vivo and Preclinical Data on this compound Derivatives
| Derivative Class | Study Type | Key Finding | Reference |
|---|---|---|---|
| Quinoxaline-2-carboxylic acid 1,4-dioxide | In vivo toxicity | Exhibited low toxicity in mice. | nih.govmdpi.com |
| Quinoxaline sulfonamides | In vivo anti-inflammatory | Showed inhibition of edema in rat models. | mdpi.com |
Translational Research for Therapeutic Applications
The diverse biological activities demonstrated by derivatives of this compound make this scaffold a fertile ground for translational research, aiming to convert promising laboratory findings into new clinical therapies. The core structure is a key component in compounds designed as potential treatments for a range of diseases.
Translational efforts are largely focused on leveraging the established in vitro potency of these derivatives against various biological targets. Key therapeutic areas of interest include:
Oncology: Derivatives have shown potent activity against cancer cell lines, including breast, liver, and colon cancer. nih.gov Some compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), two important targets in cancer therapy. nih.govrsc.org
Inflammatory Diseases: The COX-2 inhibitory activity of certain derivatives suggests their potential for development as anti-inflammatory drugs. nih.govrsc.org
Infectious Diseases: The quinoxaline moiety is part of the structure of antibiotics like echinomycin (B1671085) and levomycin. nih.gov Research into new derivatives has shown significant potential, particularly in the development of novel antimycobacterial agents to combat tuberculosis. nih.govmdpi.com
The path from a promising compound to a clinical candidate involves extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The existing body of research on this compound derivatives provides a strong foundation for such optimization programs, paving the way for their potential translation into future therapeutic applications.
Applications Beyond Medicinal Chemistry
The utility of the this compound scaffold is not confined to medicine; its unique electronic and structural properties make it a valuable component in various other fields of chemistry and material science.
Role in Catalysis
While this compound itself is primarily utilized as a synthetic building block, the broader quinoxaline framework is integral to the development of advanced catalytic systems. Heterogeneous catalysis, in particular, has seen the application of quinoxalin-2(1H)-one, a related structure, as a substrate in C-H functionalization reactions. nih.gov These reactions are crucial for creating complex organic molecules.
Researchers have developed methods using photocatalysts to achieve direct and highly selective functionalization of the quinoxalin-2(1H)-one core. rsc.org Furthermore, novel superparamagnetic acid catalysts have been employed in the green synthesis of quinoxaline-based Schiff bases. researchgate.net Although this compound is not the catalyst in these examples, its role as a precursor for creating diverse quinoxaline derivatives is essential for advancing these areas of catalytic science.
Development of Chemosensors
The quinoxaline ring system, with its electron-deficient nature, serves as an excellent platform for the design of chemosensors for detecting various analytes. The carbohydrazide functional group can be readily modified to create specific binding sites for ions and other molecules.
Quinoxaline-based compounds have been successfully developed as fluorescent and colorimetric chemosensors. These sensors can detect a range of metal cations, including Fe³⁺, Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺, often with high selectivity and sensitivity. nih.govresearchgate.net The sensing mechanism frequently involves a change in color or fluorescence intensity upon binding of the analyte. For example, one quinoxaline derivative was designed as a dual responsive sensor, exhibiting a color change for Fe³⁺ and a "turn-off" fluorescent response for Cu²⁺. nih.gov
Derivatives such as quinoxalinium salts have been shown to detect anions like fluoride (B91410) and acetate (B1210297) through nucleophilic addition, which leads to a de-aromatization of the quinoxaline ring and a corresponding change in optical properties. rsc.org The hydrazone linkage, easily formed from this compound, is a common feature in many chemosensors, highlighting the parent compound's importance in this field. mdpi.com
Table 2: Examples of Quinoxaline-Based Chemosensors
| Sensor Base | Analyte(s) Detected | Sensing Mode | Reference |
|---|---|---|---|
| Quinoxaline derivative | Fe³⁺, Cu²⁺ | Colorimetric (Fe³⁺), Fluorescence turn-off (Cu²⁺) | nih.gov |
| Quinoxaline-hydrazinobenzothiazole | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Colorimetric & Ratiometric Fluorescence | researchgate.net |
| Quinoxalinium salts | F⁻, AcO⁻ | Nucleophilic Addition (Color Change) | rsc.org |
Supramolecular Chemistry and Material Science
The rigid, planar structure and unique electronic properties of the quinoxaline core make it an attractive component for supramolecular chemistry and the development of advanced materials. Quinoxaline derivatives are being explored for a variety of technological applications.
In supramolecular chemistry, the ability of quinoxaline-based structures to engage in host-guest interactions has been demonstrated. For instance, certain quinoxalinium salts can form host-guest type complexes with larger anions, a fundamental concept in molecular recognition. rsc.org
In material science, quinoxaline-containing molecules have found applications as:
Luminescent Materials: The conjugated system of the quinoxaline ring can be modified to create compounds that emit light, making them useful for organic light-emitting devices (OLEDs). researchgate.net
Organic Semiconductors and Photovoltaics: The electron-accepting nature of the quinoxaline moiety makes it a valuable building block for organic electronic materials used in transistors and solar cells. researchgate.net
The ability to functionalize the this compound at the hydrazide position allows for its incorporation into larger polymeric structures or complex molecular architectures, thereby enabling the design of novel materials with tailored electronic and optical properties. researchgate.net
Conclusion
Summary of Key Research Findings on Quinoxaline-2-carbohydrazide
This compound has emerged as a versatile scaffold in synthetic and medicinal chemistry, primarily utilized as a key intermediate for the generation of a diverse array of heterocyclic compounds with significant biological activities. Research has consistently demonstrated that this core structure is a foundational component for developing potent therapeutic agents.
A substantial body of work has focused on the synthesis of novel derivatives through reactions with various aldehydes, ketones, and other reagents to produce hydrazones, pyrazoles, and oxadiazoles (B1248032). nih.govrsc.org These derivatives have been extensively screened for their pharmacological potential. Notably, in the field of oncology, numerous this compound derivatives have exhibited potent anticancer activity. mdpi.com For instance, certain Schiff base derivatives have shown strong inhibitory effects against cancer cell lines such as breast (MCF-7), liver (HepG2), and colon (HCT-116), with some compounds displaying IC₅₀ values in the low micromolar range (0.81 μM to 2.91 μM). nih.govrsc.org Mechanistic studies suggest that these anticancer effects can be attributed to the dual inhibition of crucial enzymes like the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.govrsc.org
Beyond its anticancer applications, the quinoxaline (B1680401) scaffold is integral to compounds showing a broad spectrum of antimicrobial activities. nih.govsapub.org Derivatives have been identified with antibacterial efficacy against both Gram-positive and Gram-negative bacteria, as well as notable antifungal properties against various fungal strains. nih.govnih.govmdpi.com The antiviral potential of quinoxaline derivatives is also an area of active investigation, with studies pointing towards efficacy against a range of viruses. sapub.orgnih.govrsc.org Furthermore, the application of related quinoxaline structures extends to material science, where derivatives of quinoxaline-sulfohydrazide have been developed as highly effective water-soluble corrosion inhibitors for carbon steel in acidic environments, achieving protection rates as high as 95.93%. africaresearchconnects.comresearchgate.net
Significance of this compound in Contemporary Chemical and Biomedical Sciences
The significance of this compound lies in its role as a privileged scaffold in drug discovery and development. researchgate.netchemenu.com Its rigid bicyclic structure provides a fixed orientation for appended functional groups, allowing for precise interactions with biological targets. The ease with which it can be chemically modified makes it an ideal starting point for creating large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. encyclopedia.pub
In biomedical sciences, derivatives of this compound are considered promising candidates for addressing critical health challenges. Their demonstrated efficacy as anticancer agents, particularly as dual inhibitors of EGFR and COX-2, positions them as potential leads for developing novel therapies that could overcome drug resistance and offer improved treatment outcomes. nih.govrsc.orgrsc.org The broad-spectrum antimicrobial and antiviral activities highlight their potential in combating infectious diseases, a field of urgent global need. nih.govmdpi.comscienceopen.com The versatility of the quinoxaline core is underscored by its presence in approved antibiotics like echinomycin (B1671085) and levomycin. nih.govnih.gov
In chemical sciences, the compound serves as a valuable building block for synthesizing complex heterocyclic systems. researchgate.net Its reactivity allows for the construction of diverse molecular architectures, contributing to the fundamental advancement of organic synthesis. mdpi.com Moreover, the development of quinoxaline-based corrosion inhibitors demonstrates its utility beyond the biomedical field, offering innovative solutions for industrial applications and materials protection. africaresearchconnects.comresearchgate.net
Outlook for Future Academic and Industrial Research Endeavors
The future of research on this compound and its derivatives appears robust and promising, with several key avenues for exploration.
Academic Research:
Mechanistic Elucidation: Deeper investigation into the precise molecular mechanisms of action for its various biological activities is warranted. Understanding how these compounds interact with their targets at a molecular level will facilitate the design of more potent and selective agents.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to delineate the chemical features essential for biological activity. mdpi.com This will guide the rational design and optimization of new derivatives with enhanced efficacy and reduced off-target effects.
Exploration of New Biological Targets: While research has focused on anticancer and antimicrobial activities, future studies could explore the potential of these derivatives against other therapeutic targets, including those involved in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. sapub.orgnih.gov
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for this compound and its derivatives, such as one-pot syntheses or the use of recyclable catalysts, will be a key focus. nih.govnih.gov
Industrial Research and Development:
Drug Development: The most potent and selective derivatives identified in academic research should be advanced into preclinical and clinical development pipelines. The dual-action anticancer agents are particularly strong candidates for further investigation as future therapeutics. nih.govrsc.org
Agrochemicals: Given their broad biological activity, including antifungal properties, there is potential for developing quinoxaline-based compounds as novel fungicides or herbicides for agricultural use. mdpi.comresearchgate.net
Advanced Materials: Further exploration of quinoxaline derivatives in material science could lead to the development of new organic semiconductors, dyes, and more advanced corrosion inhibitors for various industrial applications. nih.govencyclopedia.pub
Q & A
Q. What are the standard synthetic routes for Quinoxaline-2-carbohydrazide, and how do reaction conditions influence yield?
this compound is typically synthesized via condensation reactions. A common method involves reacting glyoxylic acid derivatives with o-phenylenediamine under acidic or catalytic conditions. For example, hydrazide formation can be achieved by treating quinoxaline-2-carboxylic acid with hydrazine hydrate in ethanol under reflux (70–80°C for 6–8 hours) . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Catalysts like acetic acid or metal oxides may enhance reaction efficiency. Pilot studies should include TLC monitoring and purification via recrystallization or column chromatography .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm the hydrazide moiety (N–H protons at δ 9–10 ppm) and aromatic ring structure .
- FT-IR : Peaks at ~3200–3300 cm (N–H stretch) and ~1650 cm (C=O stretch) .
- HPLC : To assess purity (>95% recommended for biological assays), using C18 columns with mobile phases like methanol/water (70:30) and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 189) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Reproducibility requires:
- Detailed Protocols : Documenting exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).
- Batch Consistency : Using high-purity precursors (≥98%) and avoiding hygroscopic reagents.
- Validation : Replicating procedures across independent labs and cross-referencing spectral data with published literature .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
Contradictions often arise from variability in assay conditions or compound purity. To address this:
- Standardize Assays : Use validated cell lines (e.g., HeLa or MCF-7 for anticancer studies) and control for factors like serum concentration and incubation time .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare replicates. For example, IC values should be derived from ≥3 independent experiments with error margins <15% .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify methodological outliers .
Q. What computational approaches are effective in predicting the reactivity and binding affinity of this compound?
- Molecular Docking : Tools like AutoDock Vina can model interactions with target proteins (e.g., EGFR or topoisomerase II). Use PDB structures (e.g., 1M17) and optimize ligand protonation states with ChemAxon .
- DFT Calculations : Gaussian 09 simulations (B3LYP/6-31G* basis set) predict electron density maps and reactive sites (e.g., nucleophilic hydrazide group) .
- SAR Studies : Vary substituents (e.g., electron-withdrawing groups at position 3) and correlate with activity using regression models .
Q. How should a structure-activity relationship (SAR) study for this compound derivatives be designed?
- Library Design : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) at positions 2 and 3 of the quinoxaline ring .
- Activity Profiling : Test against multiple targets (e.g., antimicrobial, anticancer) using dose-response curves.
- Data Integration : Use cheminformatics tools (e.g., MOE) to generate 3D-QSAR models and identify pharmacophores .
- Confounding Variables : Control for solubility (via LogP calculations) and metabolic stability (e.g., microsomal assays) .
Methodological Guidance
Q. Handling Data Contradictions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
